4,5-二羟基咪唑烷-2-硫酮

描述

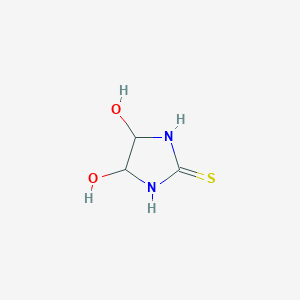

4,5-Dihydroxyimidazolidine-2-thione (DHIT) is a compound that has attracted the attention of researchers due to its potential in various fields . It is a precursor for synthesizing heterocyclic compounds having five-membered thioimidazole rings in their structure .

Synthesis Analysis

The new N-methylol and O-alkyl derivatives of DHIT are synthesized . The effects of N-alkyl, N-phenyl, N-methylol, and O-alkyl substituents of DHIT on the 13C and 1H signals in NMR spectra of the imidazolidine-2-thione ring are systematized using quantum chemical calculations . The formation of imidazole-2-thiones and 4,5-dihydroxyimidazolidin-2-one as byproducts is confirmed by NMR .Molecular Structure Analysis

The shift values of carbon and hydrogen atoms are specific for the geometric isomers of the indicated DHIT derivatives . The chemical shifts of the carbon atoms of the methine groups allow for identifying the cis and trans isomers of the N-alkyl derivatives of DHIT due to the up-field shifts of the cis isomers .Chemical Reactions Analysis

The introduction of an alkyl substituent at the N-position of the imidazolidine-2-thione ring leads to the up-field shifts of the carbon atoms of the ring due to the inductive effects of these groups . The ring current effect in the N-phenyl derivatives of DHIT that affects the positions of the carbon signals of the imidazolidine-2-thione ring has been found .Physical And Chemical Properties Analysis

The physical and chemical properties of DHIT are influenced by the presence of various substituents. For instance, the introduction of an alkyl substituent at the N-position of the imidazolidine-2-thione ring leads to the up-field shifts of the carbon atoms of the ring due to the inductive effects of these groups .科学研究应用

合成和结构研究

非对映选择性合成:4,5-二羟基咪唑烷-2-硫酮 (DHIT) 已因其非对映选择性合成而被研究,在形成其外消旋体和内消旋体时显示出高非对映选择性。这些研究为它们的形成提供了合理的机制,X 射线衍射研究证实了这些非对映异构体的结构 (Kravchenko 等人,2012 年)。

结构和电子密度研究:已经对 DHIT 的结构特点进行了详细的研究,包括对其羰基类似物的比较分析。这些研究揭示了 DHIT 晶体中(硫)羰基形成的氢键的见解 (Nelyubina 等人,2009 年)。

分析和分离技术

- 异构体的分离:已经开发出一种用于分离 DHIT 的顺式/反式异构体的液相色谱法。该方法允许快速分离和测定 DHIT 样品中的异构体 (Mamko 等人,2020 年)。

化学合成和应用

合成乙撑脲及其类似物:DHIT 已用于合成乙撑脲,这是一种在药理学、爆炸物和超分子化学中具有应用的化合物。这包括开发合成乙撑脲及其类似物的新方法,突出了 DHIT 在科学技术各个领域的通用性 (Kravchenko 等人,2018 年)。

微波辅助固相合成:DHIT 已通过微波辅助固相合成进行合成。该方法已证明在生产 DHIT 及其衍生物方面具有效率,这些衍生物可进一步用于各种化学合成中 (Ghanbari 等人,2011 年)。

杂环环系合成:对与 DHIT 相关的化合物 2-羟氨基-4,5-二氢咪唑鎓-O-磺酸盐的研究导致了新型杂环环系的合成。这项研究对扩展 DHIT 衍生物在合成各种杂环中的用途具有重要意义 (Sa̧czewski 等人,2003 年)。

核磁共振光谱和量子化学计算

- 核磁共振光谱的结构特征:已使用核磁共振光谱和量子化学计算研究了 DHIT 的 N-和 O-衍生物的结构特征。这项研究提供了有关各种取代基对 DHIT 及其异构体的影响的见解,增强了对其化学行为的理解 (Kalichkina 等人,2022 年)。

作用机制

Target of Action

It is known that imidazolidine-2-thiones, a class of compounds to which dhit belongs, have been studied for their biological activity . They have shown antiproliferative activity against melanoma cells and lung cancer, as well as fungicidal and sedative actions .

Mode of Action

The effects of n-alkyl, n-phenyl, n-methylol, and o-alkyl substituents of dhit on the 13c and 1h signals in nmr spectra of the imidazolidine-2-thione ring have been systematized using quantum chemical calculations . This suggests that the compound interacts with its targets through these substituents, leading to changes in the targets’ biochemical properties.

Biochemical Pathways

Given its antiproliferative, fungicidal, and sedative actions, it can be inferred that dhit likely interacts with pathways related to cell proliferation, fungal growth, and neural signaling .

Result of Action

Given its reported biological activities, it can be inferred that dhit likely induces changes in cell proliferation, fungal growth, and neural signaling .

Action Environment

It is known that the synthesis of dhit involves the formation of cis and trans isomers , which could potentially have different properties and react differently to environmental factors.

未来方向

The future directions for DHIT research could involve further exploration of its potential as a precursor for synthesizing heterocyclic compounds having five-membered thioimidazole rings in their structure . Additionally, the synthesis and study of new N-methylol and O-alkyl derivatives of DHIT could be of interest .

属性

IUPAC Name |

4,5-dihydroxyimidazolidine-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O2S/c6-1-2(7)5-3(8)4-1/h1-2,6-7H,(H2,4,5,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVXHULQXOUOVJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(NC(=S)N1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378140 | |

| Record name | 4,5-dihydroxyimidazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3891-25-6 | |

| Record name | 4,5-dihydroxyimidazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-DIHYDROXY-IMIDAZOLIDINE-2-THIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 4,5-Dihydroxyimidazolidine-2-thione and how are they identified?

A1: 4,5-Dihydroxyimidazolidine-2-thione (DHIT) is characterized by its five-membered imidazolidine ring containing two hydroxyl groups at the 4 and 5 positions and a thione group at the 2 position []. Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with quantum chemical calculations, is crucial in identifying DHIT and its derivatives []. This technique helps differentiate between cis and trans isomers of DHIT derivatives. For instance, the cis isomers of N-alkyl DHIT derivatives exhibit an up-field shift in 13C NMR compared to their trans counterparts []. Additionally, the presence of N-alkyl, N-phenyl, N-methylol, or O-alkyl substituents on the DHIT ring leads to characteristic shifts in both 1H and 13C NMR spectra []. These shifts are attributed to the inductive effects and ring current effects of these substituents [].

Q2: How can we differentiate between different isomers of DHIT derivatives using NMR spectroscopy?

A2: NMR spectroscopy, particularly 13C NMR, provides a distinct method for differentiating between cis and trans isomers of N-alkyl DHIT derivatives []. The chemical shifts of the carbon atoms within the methine groups are particularly telling. Cis isomers characteristically display an up-field shift compared to their trans counterparts []. This difference in chemical shifts arises from the distinct spatial arrangements of atoms within the cis and trans isomers, influencing the electronic environment surrounding the carbon nuclei.

Q3: What are the common synthetic pathways for producing 4,5-Dihydroxyimidazolidine-2-thione and its derivatives?

A3: While specific reaction mechanisms are not detailed in the provided abstracts, α-thioureidoalkylation is mentioned as a key reaction for synthesizing DHIT derivatives [, ]. This reaction typically involves the reaction of a thiourea derivative with an aldehyde or ketone, leading to the formation of the imidazolidine ring structure. The reaction conditions and specific reagents can vary depending on the desired substituents on the DHIT ring. Further research in the cited papers can provide a deeper understanding of the specific reaction conditions and potential challenges in synthesizing these compounds.

Q4: What analytical techniques are used to study and characterize 4,5-Dihydroxyimidazolidine-2-thione?

A4: Apart from NMR spectroscopy, High-Performance Liquid Chromatography (HPLC) plays a significant role in studying the synthesis and separation of DHIT isomers [, ]. Aqueous Normal-Phase HPLC, in particular, has proven effective in separating cis/trans isomers of DHIT and its derivatives, such as 4,5-Dimethoxyimidazolidine-2-thione []. This technique exploits the different affinities of the isomers towards the stationary and mobile phases to achieve separation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzenamine, N-[3-(triethoxysilyl)propyl]-](/img/structure/B3052076.png)

![3-Methylbicyclo[3.3.1]non-2-en-7-one](/img/structure/B3052084.png)

![1-(Diphenylmethyl)-1h-[1,2,3]triazolo[4,5-c]pyridine-4,6-diamine](/img/structure/B3052089.png)

![2h-[1,2,3]Triazolo[4,5-c]pyridine-4,6-diamine](/img/structure/B3052090.png)